molecular formula C24H29FN4O2 B2957231 7-(Azepan-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one CAS No. 2319719-91-8

7-(Azepan-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2957231
CAS No.: 2319719-91-8
M. Wt: 424.52
InChI Key: KRFKWNXBYQTNEE-UHFFFAOYSA-N
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Description

7-(Azepan-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinolone class of molecules. This compound is characterized by its complex structure, which includes an azepane ring, a cyclohexyl-substituted oxadiazole ring, and a fluorinated quinolone core. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

7-(azepan-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O2/c1-28-15-18(23-26-24(31-27-23)16-9-5-4-6-10-16)22(30)17-13-19(25)21(14-20(17)28)29-11-7-2-3-8-12-29/h13-16H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFKWNXBYQTNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C4=NOC(=N4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azepan-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be outlined as follows:

    Formation of the Quinolone Core: The quinolone core can be synthesized through a condensation reaction between an appropriate aniline derivative and a β-ketoester, followed by cyclization and fluorination steps.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative, followed by substitution with a cyclohexyl group.

    Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction involving an appropriate azepane derivative and a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-(Azepan-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and azepane positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be employed under appropriate conditions.

Major Products

    Oxidation: Quinolone N-oxides.

    Reduction: Dihydroquinolone derivatives.

    Substitution: Various substituted quinolone derivatives, depending on the reagents used.

Scientific Research Applications

7-(Azepan-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand the interactions between small molecules and biological targets.

    Medicine: The compound may have potential therapeutic applications, such as antimicrobial or anticancer activity.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(Azepan-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to downstream effects.

    DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    7-(Piperidin-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one: Similar structure but with a piperidine ring instead of an azepane ring.

    7-(Morpholin-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one: Similar structure but with a morpholine ring instead of an azepane ring.

Uniqueness

The uniqueness of 7-(Azepan-1-yl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the azepane ring, in particular, may influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.

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